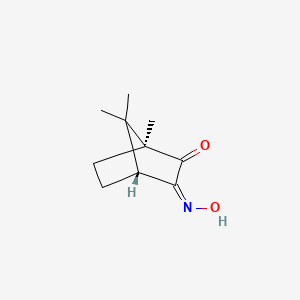

(1S,E)-(-)-Camphorquinone 3-oxime

Overview

Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Molecular Structure Analysis

Oxadiazoles, which might be structurally related to “(1S,E)-(-)-Camphorquinone 3-oxime”, are organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis

Oxadiazoles, which might be structurally related to “this compound”, have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Scientific Research Applications

Therapeutic Actions of Melatonin

Melatonin's protective capacity against diseases, often related to oxidative stress, suggests a potential interaction with quinone reductase 2 (QR2), a target that might explain some protective activities of melatonin through its specific capacity to reduce orthoquinone to unstable chemical species (Boutin, 2016).

Oxytocin's Regulatory Capacity

Oxytocin exhibits an anxiolytic and antistress factor, modulating general and social anxiety-related behaviors. This suggests a potential pathway for understanding the modulation of stress and addiction cycles, highlighting the neurobiological processes involved (Neumann & Slattery, 2016).

Antioxidant Properties

Research into the antioxidant properties of ubiquinone and alpha-tocopherol-related compounds reveals their effects as antioxidants, co-antioxidants, and pro-oxidants, indicating their significance in the regulation of oxidative stress and potential therapeutic applications (Gille, Rosenau, Kozlov, & Gregor, 2008).

Environmental Effects of Sunscreen Ingredients

Studies on the environmental effects of commonly used organic ultraviolet filters, such as oxybenzone, highlight concerns about their persistence in water sources and potential impacts on aquatic ecosystems, indicating the need for further investigation into the ecological risks associated with these compounds (Schneider & Lim, 2019).

Future Directions

6-Bromoindirubin-3′-Oxime (6BIO), a compound that might be structurally related to “(1S,E)-(-)-Camphorquinone 3-oxime”, has been found to suppress the mTOR Pathway, promote autophagy, and exert anti-aging effects in rodent liver . This suggests that similar compounds could have potential applications in the field of anti-aging pharmacology .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of (1S,E)-(-)-Camphorquinone 3-oxime can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Camphor", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Chloroform", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Camphor is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form camphor oxime.", "Step 2: Camphor oxime is then reacted with chloroform and sodium hydroxide to form (1S)-1-chloro-2-(hydroxyimino)bornane.", "Step 3: (1S)-1-chloro-2-(hydroxyimino)bornane is then reacted with acetic acid and sodium acetate to form (1S,E)-(-)-Camphorquinone 3-oxime.", "Step 4: The final product is purified by recrystallization from ethanol." ] } | |

| 251645-83-7 | |

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/t6?,10-/m1/s1 |

InChI Key |

YRNPDSREMSMKIY-PHUNFMHTSA-N |

Isomeric SMILES |

C[C@]12CCC(C1(C)C)C(=NO)C2=O |

SMILES |

CC1(C2CCC1(C(=O)C2=NO)C)C |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=NO)C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2-bromopropanamide](/img/structure/B3040825.png)

![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)

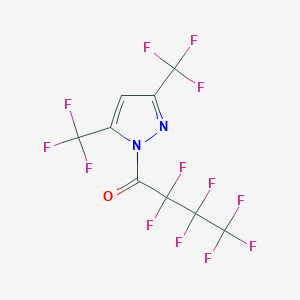

![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)

![N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040829.png)

![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)

![N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B3040835.png)

![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)

![N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3040838.png)

![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)

![N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040840.png)